molecular formula C25H20Cl2N2O5 B12047097 [4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate CAS No. 477729-10-5

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

Cat. No.: B12047097
CAS No.: 477729-10-5
M. Wt: 499.3 g/mol
InChI Key: YYWYUJQMEOHCCU-QSYKBLARSA-N
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Description

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is a complex organic compound that features a combination of phenoxy, hydrazinylidene, methoxy, and phenylprop-2-enoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate involves multiple steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved by adding chloroacetic acid into a sodium hydroxide solution, followed by the addition of phenol and adjusting the pH to 11 with sodium bicarbonate.

    Formation of the hydrazinylidene intermediate: The 2,4-dichlorophenoxyacetic acid is reacted with hydrazine to form the hydrazinylidene intermediate.

    Coupling with 2-methoxybenzaldehyde: The hydrazinylidene intermediate is then coupled with 2-methoxybenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylprop-2-enoate groups.

    Reduction: Reduction reactions can occur at the hydrazinylidene group, converting it to a hydrazine derivative.

    Substitution: The compound can undergo substitution reactions, especially at the phenoxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include hydrazine derivatives.

    Substitution: Products include halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology

In biological research, the compound is studied for its potential as a biochemical probe due to its unique structure.

Medicine

The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A simpler compound with herbicidal properties.

    Hydrazinylidene derivatives: Compounds with similar hydrazinylidene groups but different substituents.

    Methoxybenzaldehyde derivatives: Compounds with similar methoxybenzaldehyde groups but different functional groups.

Uniqueness

The uniqueness of [4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

477729-10-5

Molecular Formula

C25H20Cl2N2O5

Molecular Weight

499.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C25H20Cl2N2O5/c1-32-23-13-18(7-10-22(23)34-25(31)12-8-17-5-3-2-4-6-17)15-28-29-24(30)16-33-21-11-9-19(26)14-20(21)27/h2-15H,16H2,1H3,(H,29,30)/b12-8+,28-15+

InChI Key

YYWYUJQMEOHCCU-QSYKBLARSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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